molecular formula C7H4ClN3O2 B13326099 2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Cat. No.: B13326099
M. Wt: 197.58 g/mol
InChI Key: OGZNXAFRYMBLHW-UHFFFAOYSA-N
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Description

2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors under specific reaction conditions. For instance, the synthesis can be initiated by reacting pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide and subsequent cyclization . Another approach involves the use of transition metal-mediated synthesis or the rearrangement of pyrrolooxadiazines . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. For example, the compound can undergo nucleophilic substitution reactions with amines to form amide derivatives . Oxidation reactions can be carried out using agents like potassium permanganate, leading to the formation of oxidized products. Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

Scientific Research Applications

2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors and antiviral agents . The compound’s ability to inhibit specific kinases makes it a valuable candidate for cancer therapy . Additionally, derivatives of this compound have shown promising activity against RNA viruses, including SARS-CoV-2, making it a potential candidate for antiviral drug development . In material science, the compound’s unique structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-3-4-1-2-5(6(12)13)11(4)10-7/h1-3H,(H,12,13)

InChI Key

OGZNXAFRYMBLHW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)C(=O)O)Cl

Origin of Product

United States

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